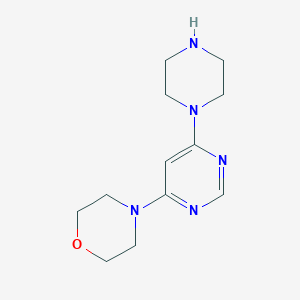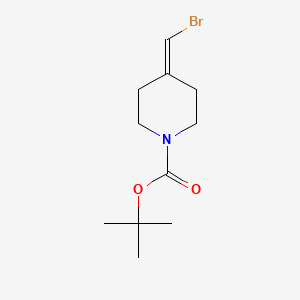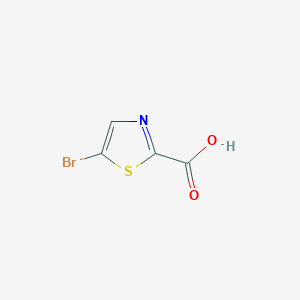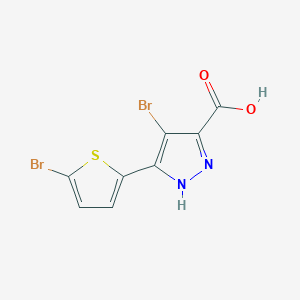
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as 4-BTP, is an organic compound with a unique structure and properties. It is a brominated heterocyclic compound, containing a pyrazole ring with two bromine atoms attached to the ring. 4-BTP has been studied extensively due to its potential applications in scientific research, as well as its biochemical and physiological effects. We will also discuss the future directions of 4-BTP research.
Mecanismo De Acción
The mechanism of action of 4-BTP is not fully understood. It is believed that the bromine atoms attached to the pyrazole ring interact with the molecules of the target compound, allowing for the formation of a new compound. It is also believed that the pyrazole ring acts as a catalyst, allowing for the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-BTP have not been extensively studied. However, it is known that 4-BTP has a high affinity for certain proteins, and has been shown to bind to the cytoplasmic tail of the human epidermal growth factor receptor (EGFR). This binding has been shown to inhibit the activity of the receptor, and may have implications for the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BTP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has a low risk of causing an allergic reaction. However, 4-BTP is not suitable for use in experiments involving high temperatures, as it may decompose at temperatures above 100°C.
Direcciones Futuras
The potential applications of 4-BTP are vast, and there is much to be explored in terms of its biochemical and physiological effects. One potential future direction is to further investigate the binding of 4-BTP to the EGFR, and to explore its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted to explore the synthesis of novel organic materials using 4-BTP as a catalyst. Finally, further research could be conducted to explore the potential of 4-BTP as a catalyst in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
4-BTP has been studied extensively due to its potential applications in scientific research. It has been used in the synthesis of a variety of organic molecules, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds. In addition, 4-BTP has been used in the synthesis of novel organic materials for use in electronics.
Propiedades
IUPAC Name |
4-bromo-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCIYIQAIPESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439344.png)



![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)

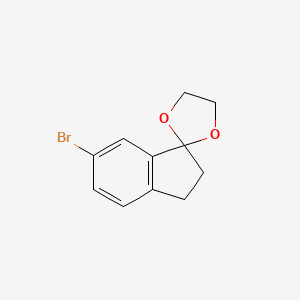
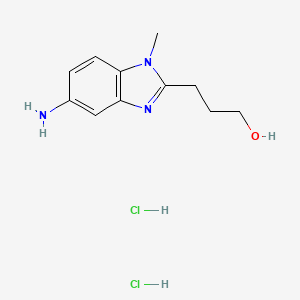
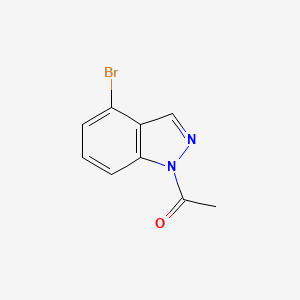
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)
